

# "Crystal structure and coordination geometry of Mercury(II) sulfate"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mercury(II) sulfate*

Cat. No.: *B179487*

[Get Quote](#)

## Unveiling the Structure of Mercury(II) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and coordination geometry of anhydrous **Mercury(II) sulfate** ( $\text{HgSO}_4$ ). The information presented is crucial for understanding the chemical behavior and potential applications of this compound in various scientific and industrial fields, including its historical use as a catalyst.

## Crystal Structure Properties

Anhydrous **Mercury(II) sulfate** crystallizes in the orthorhombic system, belonging to the space group  $\text{Pn}2_1\text{m}$ . The crystal structure was refined by Aurivillius and Stålhandske in 1980, providing precise lattice parameters and atomic arrangements.<sup>[1]</sup> The unit cell contains two formula units of  $\text{HgSO}_4$ .

The key crystallographic data for anhydrous **Mercury(II) sulfate** at room temperature are summarized in the table below.

| Parameter      | Value                       |
|----------------|-----------------------------|
| Crystal System | Orthorhombic                |
| Space Group    | Pn2 <sub>1</sub> m (No. 31) |
| a              | 4.7779(2) Å                 |
| b              | 4.8119(2) Å                 |
| c              | 6.5720(3) Å                 |
| z              | 2                           |

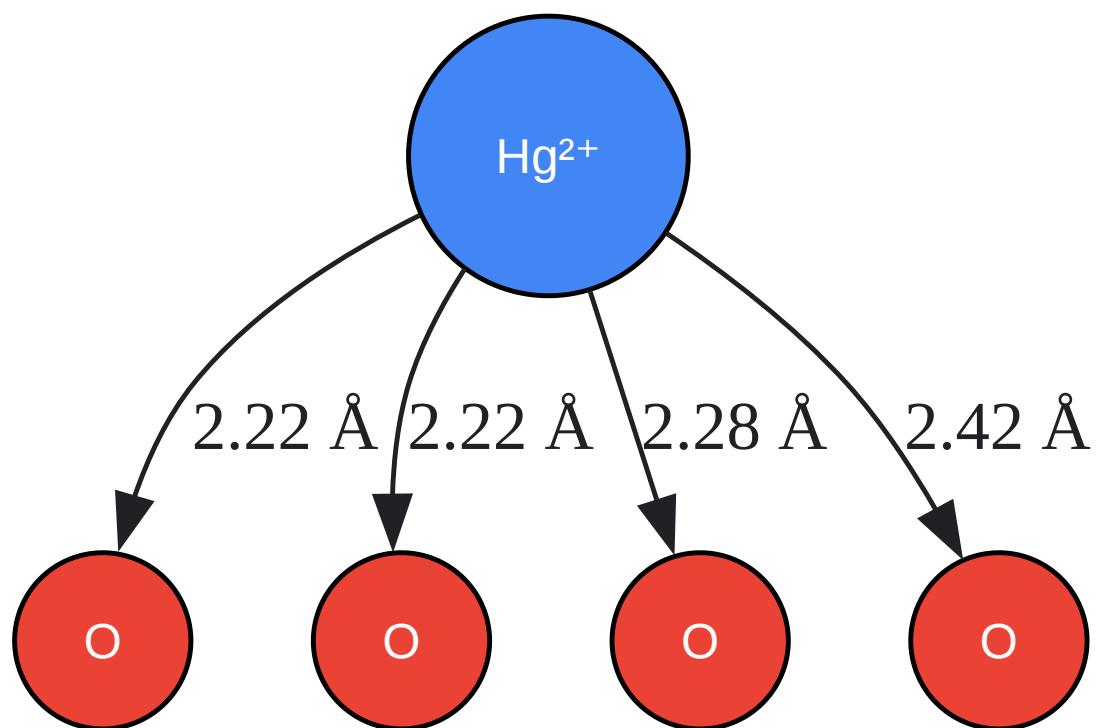
Table 1: Crystallographic Data for Anhydrous **Mercury(II) Sulfate**.[\[1\]](#)

## Coordination Geometry of the Mercury(II) Ion

The coordination environment of the Mercury(II) ion in anhydrous  $\text{HgSO}_4$  is a highly distorted tetrahedron.[\[1\]](#)[\[2\]](#) Each mercury atom is coordinated to four oxygen atoms, each belonging to a different sulfate group.[\[1\]](#) This arrangement results in a complex three-dimensional network.

The Hg-O bond distances and O-Hg-O bond angles are presented in the following tables, illustrating the significant distortion from an ideal tetrahedral geometry.

| Bond    | Distance (Å) |
|---------|--------------|
| Hg-O(1) | 2.22         |
| Hg-O(2) | 2.22         |
| Hg-O(3) | 2.28         |
| Hg-O(4) | 2.42         |


Table 2: Mercury-Oxygen Bond Distances in Anhydrous  $\text{HgSO}_4$ .[\[2\]](#)

| Angle  | Value (°)    |
|--------|--------------|
| O-Hg-O | 84.4 - 143.4 |

Table 3: Range of Oxygen-Mercury-Oxygen Bond Angles in Anhydrous  $\text{HgSO}_4$ .<sup>[1]</sup>

The significant variation in the O-Hg-O bond angles highlights the severe distortion of the coordination tetrahedron around the mercury atom.

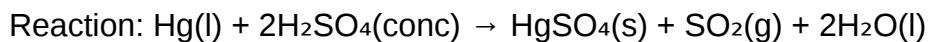
Below is a diagram illustrating the distorted tetrahedral coordination geometry of the Mercury(II) ion.



Coordination Geometry of  $\text{Hg}(\text{II})$  in  $\text{HgSO}_4$

[Click to download full resolution via product page](#)

Caption: Distorted tetrahedral coordination of the  $\text{Hg}(\text{II})$  ion.


## Experimental Protocols

### Synthesis of Mercury(II) Sulfate Crystals

The synthesis of **Mercury(II) sulfate** suitable for single-crystal X-ray diffraction can be achieved through the reaction of elemental mercury or mercury(II) oxide with concentrated sulfuric acid.

#### Method 1: Reaction with Elemental Mercury

A common laboratory-scale synthesis involves the reaction of hot, concentrated sulfuric acid with elemental mercury.[\[2\]](#)



##### Procedure:

- In a fume hood with appropriate safety precautions, elemental mercury is cautiously added to an excess of hot, concentrated sulfuric acid.
- The mixture is heated to facilitate the reaction, which is evidenced by the evolution of sulfur dioxide gas.
- Upon cooling, crystals of **Mercury(II) sulfate** precipitate from the solution.
- The crystals are then separated by filtration, washed with a small amount of cold, concentrated sulfuric acid to remove any unreacted starting material, and finally dried.

#### Method 2: Reaction with Mercury(II) Oxide

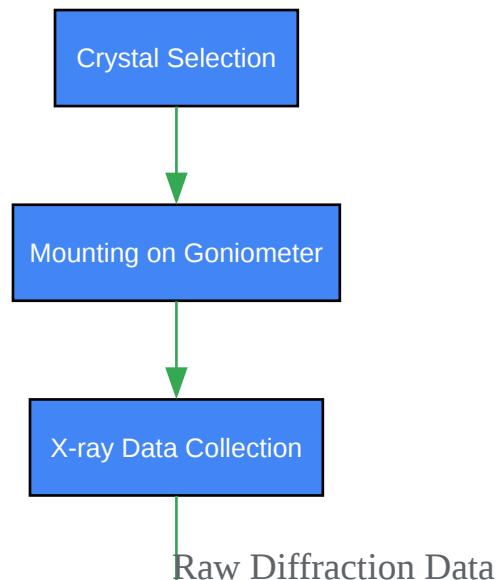
An alternative method involves the dissolution of yellow mercury(II) oxide in concentrated sulfuric acid.[\[2\]](#)



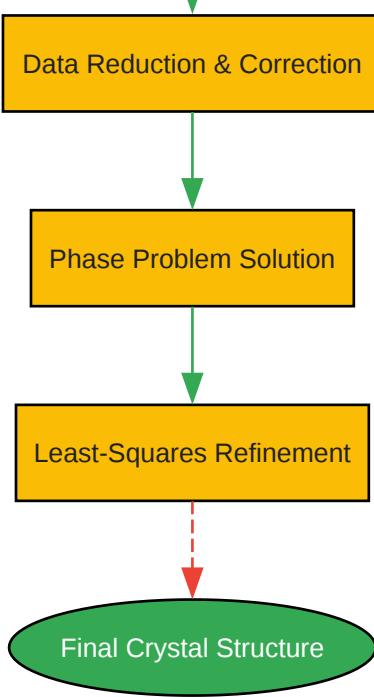
##### Procedure:

- Yellow mercury(II) oxide is slowly added to concentrated sulfuric acid with constant stirring.
- The mixture may require gentle heating to ensure complete dissolution of the oxide.
- The solution is then allowed to cool, leading to the crystallization of **Mercury(II) sulfate**.

- The crystals are collected by filtration and dried.


## Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of **Mercury(II) sulfate** is performed using single-crystal X-ray diffraction.


Workflow:

## Single-Crystal X-ray Diffraction Workflow

## Experimental Phase



## Data Analysis Phase

[Click to download full resolution via product page](#)

Caption: Workflow for crystal structure determination.

## Methodology:

- **Crystal Selection and Mounting:** A suitable single crystal of  $\text{HgSO}_4$  is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- **Data Processing:** The raw diffraction data are processed to correct for experimental factors such as absorption and to determine the unit cell parameters and space group.
- **Structure Solution:** The initial positions of the heavy mercury and sulfur atoms are determined from the Patterson function. The positions of the oxygen atoms are then located from subsequent Fourier maps.
- **Structure Refinement:** The atomic coordinates and thermal parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated structure factors. This process yields the final, precise crystal structure.

This technical guide provides a foundational understanding of the solid-state structure of **Mercury(II) sulfate**, which is essential for researchers working with this and related compounds. The detailed crystallographic data and experimental protocols serve as a valuable resource for further investigation and application.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A reinvestigation of the crystal structures of  $\text{HgSO}_4$  and ... [degruyterbrill.com]
- 2. Mercury(II) sulfate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. ["Crystal structure and coordination geometry of Mercury(II) sulfate"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b179487#crystal-structure-and-coordination-geometry-of-mercury-ii-sulfate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)